1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole
Beschreibung
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSFUVDRANFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Initial Alkylation of Pyrazole
The foundational step involves introducing the 2-bromobenzyl group to the pyrazole ring. A validated method employs 3-nitro-1H-pyrazole and 2-bromobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen, facilitated by the polar aprotic solvent’s ability to stabilize transition states.
Reaction conditions :
-
Temperature: 80–90°C
-
Duration: 12–16 hours
-
Molar ratio: 1:1.2 (pyrazole to alkylating agent)
-
Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Side products include bis-alkylated pyrazole (8–12%) and unreacted starting material, necessitating careful purification.
Nitration of Alkylated Intermediate
Nitration is performed post-alkylation using a HNO₃/H₂SO₄ mixture at 0–5°C to direct the nitro group to the C3 position. The electron-donating benzyl group enhances ring reactivity, while low temperatures suppress polysubstitution.
Key parameters :
-
Nitrating agent: 65% HNO₃ in 98% H₂SO₄
-
Reaction time: 2–3 hours
Nitration-Alkylation Alternative Route
Pre-nitration of Pyrazole
This method first introduces the nitro group to 1H-pyrazole using fuming nitric acid in acetic anhydride, yielding 3-nitro-1H-pyrazole. Subsequent alkylation with 2-bromobenzyl bromide follows similar conditions to Section 1.1 but faces challenges due to the nitro group’s electron-withdrawing effects, reducing alkylation efficiency.
Comparative data :
| Step | Nitration First | Alkylation First |
|---|---|---|
| Yield | 58–62% | 68–72% |
| Purity | 90–92% | 94–96% |
| Byproducts | 15–18% | 8–12% |
Bromination of Benzyl Group
In cases where the 2-bromophenyl group is introduced late, N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with catalytic FeCl₃ selectively brominates the benzyl moiety. This method avoids harsh bromination conditions but requires strict moisture control.
Optimized bromination :
One-Pot Tandem Synthesis
Simultaneous Alkylation and Nitration
Advanced protocols utilize microwave-assisted synthesis to condense reaction times. A mixture of 1H-pyrazole, 2-bromobenzyl bromide, and nitric acid in a sealed vessel irradiated at 100 W for 15 minutes achieves concurrent alkylation and nitration.
Performance metrics :
Solvent and Catalyst Screening
Screening polar solvents (DMF, DMSO) and catalysts (K₂CO₃, Cs₂CO₃) revealed:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 68 |
| DMSO | Cs₂CO₃ | 72 |
| AcCN | None | 34 |
DMSO enhances reactivity due to its high polarity, but complicates product isolation.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Alkylation-Nitration | 420 | 78 | High |
| Nitration-Alkylation | 480 | 62 | Moderate |
| One-Pot Microwave | 510 | 70 | Low |
Alkylation-first approaches dominate industrial settings due to lower reagent costs and streamlined purification.
Waste Management Strategies
-
Solvent recovery : Distillation reclaims 85–90% of DMF.
-
Acid neutralization : Spent HNO₃/H₂SO₄ is treated with Ca(OH)₂ to precipitate CaSO₄, reducing environmental impact.
Emerging Methodologies and Innovations
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom on the benzyl group exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions. For example:
-
Amination : Reaction with primary/secondary amines in DMF at 80–100°C yields N-substituted derivatives.
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids catalyzed by Pd(PPh₃)₄ generates biaryl derivatives .
Table 1: Reactivity of the Bromophenylmethyl Group
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | DMF, 80°C | N-Alkyl derivatives | 65–78 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 72–85 |
Reduction of the Nitro Group
The nitro group at position 3 can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl):
-
Catalytic Hydrogenation : Produces 3-amino-1-[(2-bromophenyl)methyl]-1H-pyrazole, a precursor for further functionalization.
-
Selectivity : The pyrazole ring remains intact under mild conditions (25°C, 1 atm H₂).
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the pyrazole ring, directing electrophiles to the less hindered C-4 or C-5 positions:
-
Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) yields 3,4-dinitro derivatives .
-
Sulfonation : Requires harsh conditions (oleum, 100°C) due to the deactivating effect of the nitro group .
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in cyclocondensation reactions:
-
Thiazole Synthesis : Reaction with phenacyl bromides forms 4-aryl thiazoles via carbothioamide intermediates .
-
Pyrazoline Derivatives : Condensation with chalcones under basic conditions generates fused pyrazole systems .
Table 2: Cyclocondensation Reactions
| Substrate | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Phenacyl bromide | KOH, EtOH, reflux | Thiazole-pyrazole hybrids | Antimicrobial agents | |
| Chalcones | NaOH, ethanol | Pyrazoline derivatives | Anticancer leads |
Thermal Decomposition
The nitro group imparts thermal instability, leading to exothermic decomposition above 200°C:
-
Mechanism : Denitration followed by ring cleavage generates CO, NOₓ, and brominated aromatics.
-
Applications : Potential use in energetic materials requires stabilization via co-crystallization .
Biological Activity Modulation
Derivatization enhances pharmacological potential:
-
Antimicrobial Activity : Thiazole hybrids show MIC values of 8–32 µg/mL against S. aureus .
-
Anticancer Effects : Pyrazoline derivatives inhibit MEK kinases (IC₅₀ = 91 nM) .
Solvent-Dependent Reactivity
Polar aprotic solvents (DMF, DMSO) enhance reaction rates:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole has shown promise as a pharmacophore in drug development. Key applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Properties : Studies have suggested potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Anticancer Activity : Preliminary investigations show that this compound may inhibit cancer cell proliferation, warranting further exploration in oncology.
Materials Science
This compound serves as a building block in synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for the modification of electronic characteristics, which can be utilized in:
- Organic Electronics : The compound can be used in organic semiconductors, enhancing the performance of devices such as organic light-emitting diodes (OLEDs).
- Nanomaterials : Its derivatives may contribute to the development of nanomaterials with tailored properties for various applications.
Biological Studies
Researchers are investigating the biological activity of this compound to understand its interactions with biological targets:
- Mechanism of Action : The compound has demonstrated inhibitory effects on Leishmania aethiopica and Plasmodium berghei, indicating potential use in treating leishmaniasis and malaria.
- Biochemical Pathways : It is known to influence various biochemical pathways, which can provide insights into its therapeutic mechanisms.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromophenyl group may enhance binding affinity to target proteins. The exact molecular targets and pathways involved vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Molecular Properties
The substituents on the pyrazole ring and benzyl group significantly alter physicochemical properties. Below is a comparison of key analogs:
Key Observations:
- Halogen Effects : Replacement of bromine with chloro/fluoro (e.g., ) reduces molecular weight and alters polarity, impacting solubility and binding affinity.
- Nitro vs. Bromo : The nitro group (strong electron-withdrawing) in the target compound enhances electrophilic reactivity compared to 3-bromo analogs (e.g., ), which may exhibit different metabolic stability.
- Benzyl vs. Phenyl : Benzyl groups (e.g., ) introduce conformational flexibility, whereas direct phenyl substitution (e.g., ) increases rigidity.
Spectral Data Comparison
Spectroscopic properties provide insights into electronic environments:
Analysis:
Biologische Aktivität
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula C10H8BrN3O2 and features a unique structure characterized by:
- Pyrazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.
- Bromophenyl Group : A bromine atom attached to the phenyl ring enhances the compound's reactivity and biological activity.
- Nitro Group : Located at the 3-position of the pyrazole, contributing to its pharmacological properties.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : Research suggests that this compound may exhibit cytotoxic effects against several cancer cell lines. Notably, it has demonstrated antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The structure allows for interactions with cellular targets involved in tumor growth, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The compound's structural features facilitate interactions with inflammatory pathways, potentially reducing edema and pain .
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant in neurodegenerative disorders . This inhibition can lead to improved therapeutic outcomes in conditions like Alzheimer's disease.
- Targeting Cancer Cells : The compound appears to exert its antitumor effects through mechanisms that induce apoptosis in cancer cells and inhibit cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Donohue et al. (2012) | Reported significant antimicrobial activity against various bacterial strains. |
| Burguete et al. (2014) | Demonstrated anti-inflammatory effects comparable to standard drugs like indomethacin. |
| Johnson et al. (2021) | Evaluated antitumor efficacy in vitro, showing promising results against breast and liver cancer cell lines. |
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole?
The synthesis typically involves multi-step protocols:
- Nucleophilic substitution : Reacting 2-bromobenzyl bromide with a pre-functionalized pyrazole precursor (e.g., 3-nitro-1H-pyrazole) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Cyclocondensation : Using hydrazine derivatives and β-diketones to form the pyrazole core before functionalization .
- Protection/deprotection : Nitro groups may be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | 2-bromobenzyl bromide, K₂CO₃, DMF, 80°C, 12h | ~65–75 | |
| Nitration | HNO₃ (fuming), H₂SO₄, 0°C, 2h | ~50–60 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl CH₂ at δ ~5.2 ppm, nitro group deshielding effects) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 322.0) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., nitro group orientation in solution vs. solid state) are addressed via:
- Dynamic NMR : Detects conformational flexibility in solution .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O/N contacts) to explain packing effects .
- DFT Calculations : Predicts stable conformers and compares with experimental data .
Example : In related pyrazole derivatives, crystallography revealed a planar nitro group, while NMR suggested dynamic rotation. Hirshfeld analysis showed weak C–H···O interactions stabilizing the planar form in crystals .
Q. What computational approaches predict the reactivity of the nitro group in further functionalization?
- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites (e.g., nitro group LUMO energy ~-1.5 eV) .
- Molecular Dynamics (MD) Simulations : Models solvation effects on reaction pathways (e.g., polar solvents stabilize transition states in nitro reduction) .
- Docking Studies : Evaluates steric hindrance for regioselective modifications (e.g., steric bulk from the 2-bromophenyl group directing reactions to the 4-position) .
Q. How do substituents influence biological activity in pyrazole derivatives?
- Structure-Activity Relationship (SAR) : The 2-bromophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the nitro group acts as a hydrogen-bond acceptor .
- Enzyme Assays : In Lp-PLA2 inhibition studies, analogs with electron-withdrawing groups (e.g., –NO₂) showed IC₅₀ values <1 µM due to enhanced electrophilic interactions .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
- Directing Groups : Use of –OMe or –Br substituents to steer electrophilic attacks (e.g., bromination at the 5-position) .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 min vs. 12h conventional) while maintaining >90% regioselectivity .
- Protecting Groups : Temporary Boc protection of amino groups prevents unwanted side reactions during nitration .
Q. How are hydrogen-bonding patterns analyzed in pyrazole crystals?
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- Nitro Group Stability : Exothermic decomposition risks during large-scale nitration require controlled addition rates and temperature monitoring .
- Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water) for cost efficiency .
Data Contradiction Analysis
Q. How to address conflicting data between theoretical and experimental dipole moments?
- Solvent Effects : DFT calculations often assume gas-phase conditions, whereas experimental values (e.g., ~4.5 D) include solvent polarization. Use COSMO-RS to model solvent interactions .
- Crystal Symmetry : Polar space groups (e.g., P2₁/c) may artificially amplify dipole moments in crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
